

BI 01383298 species-specific inhibition confirmation

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Compound Focus: **BI 01383298**

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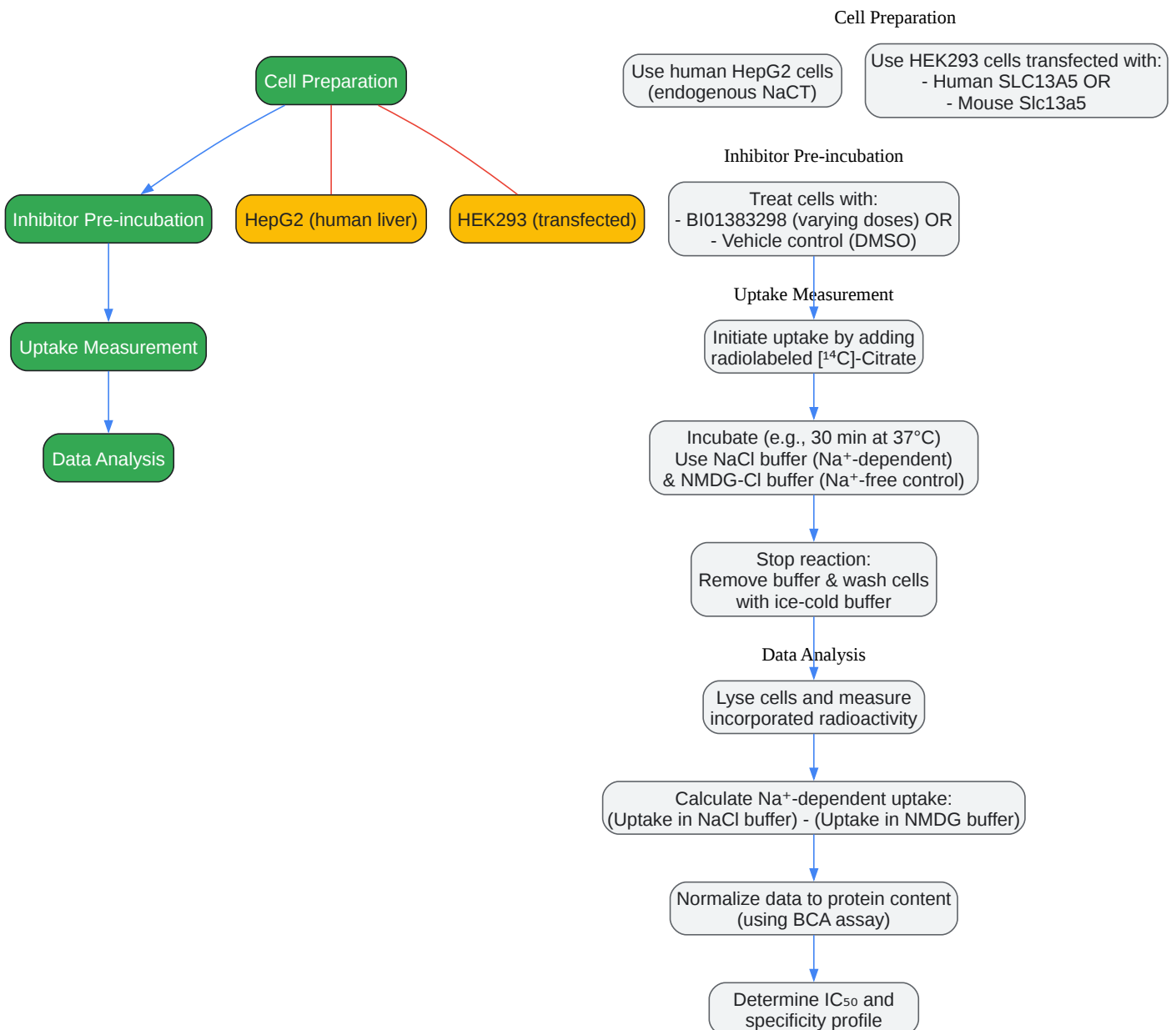
Key Evidence for Species-Specific Inhibition

The following table consolidates the primary experimental findings that confirm the selectivity of BI01383298 for human NaCT:

Aspect of Evidence	Experimental Finding
Inhibitory Potency (IC ₅₀)	~100 nM in human systems (HEK293 & HepG2 cells) [1] [2]. Another study reports IC ₅₀ of 24 nM in HepG2 and 56 nM in HEK293 cells overexpressing hSLC13A5 [3].
Effect on Mouse NaCT	No inhibitory effect on mouse NaCT (Nact)-mediated citrate transport, even at high concentrations [1] [2] [4].
Inhibition Mechanism	Irreversible and non-competitive inhibition of human NaCT [1] [5] [2].
Specificity for Citrate Uptake	Inhibits sodium-dependent citrate uptake in HepG2 and HEK293 cells, but does not affect transport of nicotinate, arginine, glutamine, tryptophan, or lactate [6].

Detailed Experimental Protocols

The core findings on species specificity were generated using standard transport assays. The workflow below outlines the key steps.



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Key Methodological Details:

- **Cell Models:** Experiments used human liver-derived **HepG2 cells** (constitutively expressing NaCT) and **HEK293 cells** ectopically expressing either human (*SLC13A5*) or mouse (*Slc13a5*) transporter cDNA [2] [3].
- **Uptake Buffer:** The Na⁺-dependent transport was specifically calculated by subtracting the uptake in a Na⁺-free buffer (NMDG-Cl) from the uptake in a NaCl buffer [3].
- **Recovery Experiments:** To test for irreversibility, after inhibitor exposure and subsequent washing, cells were incubated in a fresh inhibitor-free medium or buffer for a set time before citrate uptake was measured again. The inhibition persisted after washing, confirming the irreversible nature [1] [3].

Molecular Basis for Species Specificity

The species-specific action of BI01383298 is attributed to structural differences between human and mouse NaCT proteins, despite their 75% amino acid identity [4].

- **Molecular Modeling:** Studies used the cryo-EM structure of human NaCT and homology modeling for the mouse protein to perform docking studies [1] [7]. These models identified that specific amino acid residues critical for binding BI01383298 are **not conserved** between the human and mouse transporters [1].
- **Differential Binding:** The structural models suggest that BI01383298 binds to a specific site on the **human NaCT protein** that is either absent or structurally incompatible in **mouse Nact**, explaining the complete lack of inhibitory effect in the mouse ortholog [1].

Important Research Considerations

- **Irreversible Inhibition:** The irreversible mechanism of BI01383298 is a distinct feature among known NaCT inhibitors, which has important implications for its use in long-term cell culture studies and for

interpreting pharmacokinetic and pharmacodynamic data [1].

- **Substrate-Dependent Inhibition:** A 2022 study revealed a nuance: while BI01383298 inhibits **citrate** uptake only in human NaCT, it could inhibit the transport of **L-arginine and its derivatives** (e.g., ADMA, L-homoarginine) mediated by **both human and mouse** transporters [4]. This suggests that the inhibitor's binding and effect may vary depending on the substrate being transported.

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